

An In-depth Technical Guide to Robenacoxib-d5

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Compound of Interest

Compound Name: Robenacoxib-d5

Cat. No.: B12362650

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This guide provides researchers, scientists, and drug development professionals with essential technical data and procedural insights into **Robenacoxib-d5**, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Robenacoxib.

Core Molecular Attributes

Robenacoxib-d5 is a stable isotope-labeled version of Robenacoxib, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms increases its molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based analyses.

Table 1: Molecular Data for **Robenacoxib-d5** and Robenacoxib

Property	Robenacoxib-d5	Robenacoxib
Molecular Formula	C ₁₆ H ₈ D ₅ F ₄ NO ₂ [1][2]	C ₁₆ H ₁₃ F ₄ NO ₂ [1][3]
Molecular Weight	332.31 g/mol [1][2]	327.27 g/mol [3][4]
CAS Number (Unlabeled)	220991-32-2[2][5]	220991-32-2[3][6][7]

Experimental Protocols

Due to its primary application as an internal standard, detailed experimental protocols for **Robenacoxib-d5** focus on its use in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification of Robenacoxib in Plasma using LC-MS with **Robenacoxib-d5** as an Internal Standard

1. Preparation of Stock Solutions and Internal Standard:

- Prepare a stock solution of Robenacoxib in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a separate stock solution of **Robenacoxib-d5**, the internal standard, in the same solvent.

2. Sample Preparation:

- Thaw plasma samples at room temperature.
- Spike a known volume of plasma with the **Robenacoxib-d5** internal standard solution.
- Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile).
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for LC-MS analysis.

3. LC-MS Analysis:

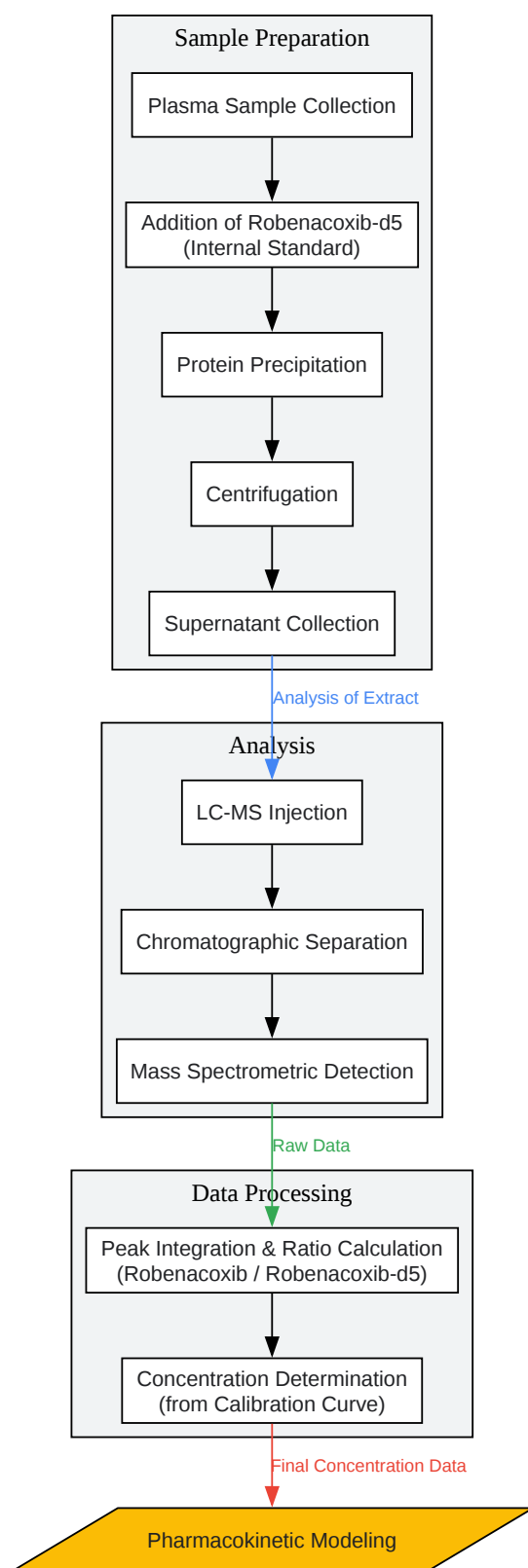
- Inject the supernatant onto a suitable liquid chromatography column (e.g., a C18 column).
- Use a mobile phase gradient to achieve chromatographic separation of Robenacoxib and **Robenacoxib-d5**.
- Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Robenacoxib and **Robenacoxib-d5**.

4. Data Analysis:

- Calculate the peak area ratio of Robenacoxib to **Robenacoxib-d5**.
- Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
- Determine the concentration of Robenacoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Robenacoxib using **Robenacoxib-d5**.



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Caption: Workflow for Robenacoxib quantification using an internal standard.

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